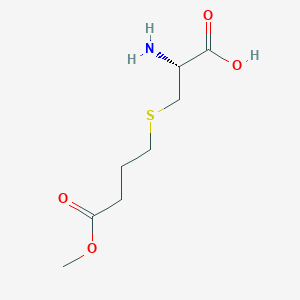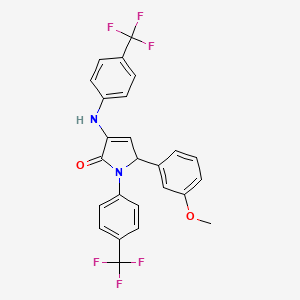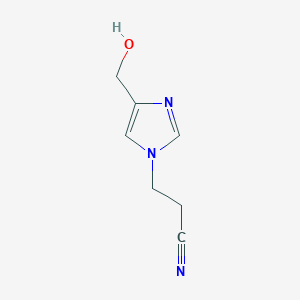![molecular formula C15H19N3O2S B12824643 8-Cyclopentyl-5,6-dimethyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B12824643.png)
8-Cyclopentyl-5,6-dimethyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Cyclopentyl-5,6-dimethyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one is a complex organic compound known for its potential applications in medicinal chemistry. It is a derivative of pyrido[2,3-d]pyrimidine, a heterocyclic compound that has been studied for its biological activities. This compound is particularly noted for its role as a selective inhibitor of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle .
Métodos De Preparación
The synthesis of 8-Cyclopentyl-5,6-dimethyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one involves several stepsThe reaction conditions typically involve the use of bromine and chlorine derivatives, along with various catalysts and solvents to facilitate the reactions .
Análisis De Reacciones Químicas
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfoxide group to a sulfide.
Substitution: Various substitution reactions can occur at the methyl and cyclopentyl groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride.
Aplicaciones Científicas De Investigación
8-Cyclopentyl-5,6-dimethyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Biology: Its role as a CDK inhibitor makes it valuable in studying cell cycle regulation.
Medicine: It has potential therapeutic applications in cancer treatment due to its ability to inhibit CDKs, which are often overactive in cancer cells.
Industry: It can be used in the development of new pharmaceuticals and chemical processes
Mecanismo De Acción
The compound exerts its effects by selectively inhibiting cyclin-dependent kinases 4 and 6 (CDK4 and CDK6). These kinases are involved in the progression of the cell cycle from the G1 phase to the S phase. By inhibiting these kinases, the compound can halt cell division, making it a potential candidate for cancer therapy. The molecular targets include the ATP-binding sites of CDK4 and CDK6, and the pathways involved are those regulating cell cycle progression .
Comparación Con Compuestos Similares
Similar compounds include other CDK inhibitors such as palbociclib, ribociclib, and abemaciclib. Compared to these compounds, 8-Cyclopentyl-5,6-dimethyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one has unique structural features that may confer different pharmacokinetic and pharmacodynamic properties. For instance, the presence of the cyclopentyl group may affect its binding affinity and selectivity for CDK4 and CDK6 .
Propiedades
Fórmula molecular |
C15H19N3O2S |
|---|---|
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
8-cyclopentyl-5,6-dimethyl-2-methylsulfinylpyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C15H19N3O2S/c1-9-10(2)14(19)18(11-6-4-5-7-11)13-12(9)8-16-15(17-13)21(3)20/h8,11H,4-7H2,1-3H3 |
Clave InChI |
QVRBISHPHDNEAX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)N(C2=NC(=NC=C12)S(=O)C)C3CCCC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9,10-dimethoxy-5,6-dihydro-2H-1,3-dioxolano[4,5-g]isoquinolino[3,2-a]isoquinol ine, chloride](/img/structure/B12824565.png)
![tert-Butyl (((1S,3R,4R)-2-azabicyclo[2.2.1]heptan-3-yl)methyl)carbamate](/img/structure/B12824572.png)


![(5-Azaspiro[2.4]heptan-6-yl)methanol](/img/structure/B12824586.png)


![methyl (E)-2-[(3S,6'R,7'R)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B12824618.png)
![Methyl 1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-5-amino-1H-pyrazole-4-carboxylate](/img/structure/B12824627.png)

![(2-(Trifluoromethyl)benzo[d]thiazol-6-yl)methanamine](/img/structure/B12824634.png)



